molecular formula C6H13N B13024350 2-(Propan-2-yl)azetidine

2-(Propan-2-yl)azetidine

Cat. No.: B13024350
M. Wt: 99.17 g/mol
InChI Key: MDVHHYGTBKHJAU-UHFFFAOYSA-N
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Description

2-(Propan-2-yl)azetidine is a four-membered nitrogen-containing heterocycle. This compound is a derivative of azetidine, where the nitrogen atom is bonded to a propan-2-yl group. It is known for its unique structural properties and reactivity, making it a valuable compound in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the most efficient methods to synthesize 2-(Propan-2-yl)azetidine is through the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition reaction between an imine and an alkene component . Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . Additionally, direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate can rapidly provide bis-functionalized azetidines .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on the desired yield, purity, and specific application of the compound. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(Propan-2-yl)azetidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where the propan-2-yl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized azetidines.

Mechanism of Action

The mechanism of action of 2-(Propan-2-yl)azetidine involves its interaction with molecular targets and pathways within biological systems. The compound’s reactivity is driven by the ring strain of the four-membered azetidine ring, which facilitates bond cleavage and functionalization . This unique reactivity allows it to interact with various enzymes and receptors, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Propan-2-yl)azetidine is unique due to its specific structural configuration and the presence of the propan-2-yl group, which imparts distinct chemical and biological properties. Its balanced ring strain and stability make it more manageable compared to aziridine, while its reactivity is more pronounced than that of pyrrolidine and oxetane .

Properties

Molecular Formula

C6H13N

Molecular Weight

99.17 g/mol

IUPAC Name

2-propan-2-ylazetidine

InChI

InChI=1S/C6H13N/c1-5(2)6-3-4-7-6/h5-7H,3-4H2,1-2H3

InChI Key

MDVHHYGTBKHJAU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCN1

Origin of Product

United States

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